molecular formula C16H15ClN2OS2 B2443914 2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide CAS No. 303091-15-8

2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide

Cat. No.: B2443914
CAS No.: 303091-15-8
M. Wt: 350.88
InChI Key: VCFIBPJWRUAQNZ-VCHYOVAHSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H15ClN2OS2 and its molecular weight is 350.88. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS2/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFIBPJWRUAQNZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide, with the CAS number 303091-15-8, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and research findings.

  • Molecular Formula : C16H15ClN2OS2
  • Molecular Weight : 350.89 g/mol
  • Purity : >90%
  • Solubility : Soluble in DMSO (minimum 5 mg/mL)

Enzyme Inhibition

The compound has been assessed for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The strong urease inhibition indicates possible uses in managing conditions like urinary tract infections where urease-producing bacteria are involved.

Anticancer Potential

Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that similar hydrazone derivatives showed promising results in inhibiting cell proliferation in breast and colon cancer cells.

Case Studies and Research Findings

  • Antibacterial Screening : A study performed on synthesized compounds with similar structures revealed that those containing chlorophenyl and methylsulfanyl groups demonstrated significant antibacterial properties, particularly against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Research indicated that compounds with a hydrazone linkage showed strong inhibition against AChE and urease, suggesting their potential as therapeutic agents in neurodegenerative diseases and infections .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that derivatives of this compound could reduce cell viability significantly, highlighting their potential as anticancer agents .

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes cyclization under basic or acidic conditions to form nitrogen-sulfur heterocycles, a hallmark of thiosemicarbazide derivatives .

Reaction Type Conditions Product Yield Source
Intramolecular cyclizationNaOH (2M), ethanol, reflux (6–8 hrs)1,3,4-Thiadiazole-2-amine derivatives65–78%
Oxidative cyclizationFeCl₃·6H₂O, DMF, 80°C (4 hrs)5-(4-Chlorophenyl)-1,2,4-triazolo[3,4-b] thiadiazine72%

Mechanistic Insight :

  • The hydrazide nitrogen attacks the thiocarbonyl group, forming a five-membered ring .

  • Oxidative agents (e.g., Fe³⁺) facilitate sulfur participation in ring closure .

Nucleophilic Substitution at Sulfur

The sulfanyl (-S-) groups participate in nucleophilic displacements, particularly at the 4-chlorophenylsulfanyl moiety.

Reagent Conditions Product Application
Alkyl halides (R-X)K₂CO₃, DMF, 60°C (12 hrs)S-Alkylated derivativesAntimicrobial agents
Aryl boronic acidsCu(OAc)₂, NEt₃, DCM, rt (24 hrs)Biaryl sulfidesAnticancer scaffolds

Key Observation :

  • Steric hindrance from the 4-chlorophenyl group reduces reactivity at the methylsulfanyl site.

Condensation Reactions

The hydrazone segment reacts with carbonyl compounds to form Schiff bases or fused heterocycles .

Reactant Conditions Product Biological Activity
Aromatic aldehydesAcOH (cat.), ethanol, reflux (4 hrs)Tetrazole-hydrazone hybridsAntitubercular
IsothiocyanatesDry THF, 0°C → rt (8 hrs)Thiosemicarbazone-triazole conjugatesAntifungal

Stereochemical Note :

  • The (1E)-configuration of the hydrazone ensures regioselective product formation.

Oxidation and Reduction

Controlled redox modifications alter the sulfur oxidation state and hydrazone bond .

Reaction Reagent Product Outcome
SulfoxidationH₂O₂ (30%), AcOH, 50°C (2 hrs)Sulfoxide derivativesEnhanced solubility
Hydrazone reductionNaBH₄, MeOH, 0°C (1 hr)Saturated hydrazideLoss of bioactivity

Critical Data :

  • Overoxidation with H₂O₂ beyond sulfoxides leads to sulfone byproducts (>20% at 6 hrs) .

Metal Complexation

The compound acts as a polydentate ligand for transition metals, leveraging its sulfur and nitrogen donor sites .

Metal Salt Conditions Complex Structure Stability
Cu(II) acetateEtOH, 60°C (3 hrs)Octahedral Cu(S,N,O)₂ complexesStable in pH 5–8
Fe(III) chlorideMeOH, rt (12 hrs)Tetranuclear Fe₄S₄ clustersCatalytic for oxidations

Applications :

  • Cu complexes show 4× higher antibacterial activity than the ligand alone .

Photochemical Reactions

UV irradiation induces C-S bond cleavage and radical recombination.

Wavelength Solvent Major Product Yield
254 nmAcetonitrile, N₂ atmosphere4-Chlorophenyl disulfide58%
365 nmBenzene, O₂ atmosphereSulfonic acid derivatives<10%

Mechanism :

  • Homolytic C-S bond rupture generates thiyl radicals, which dimerize or react with O₂.

This compound’s reactivity profile positions it as a versatile scaffold for synthesizing pharmacologically active heterocycles. Strategic functionalization at the sulfanyl or hydrazone sites enables tailored bioactivity, as evidenced by its application in antimicrobial and anticancer drug discovery .

Q & A

Q. Critical factors :

  • pH control : Neutral to slightly acidic conditions (pH 6–7) prevent premature hydrolysis of the hydrazone bond .
  • Catalysts : Anhydrous sodium sulfate or molecular sieves enhance imine formation by removing water .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2–11.5 ppm), and methylsulfanyl groups (δ 2.5 ppm). Splitting patterns confirm E/Z isomerism .
    • ¹³C NMR : Detects carbonyl carbons (δ 165–170 ppm) and aromatic carbons adjacent to sulfanyl groups (δ 125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 405.05) and fragments like [C₆H₄ClS]⁺ (m/z 143.95) .
  • Infrared (IR) Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate functional groups .
  • HPLC-PDA : Purity >95% is achievable with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm .

How can researchers optimize the synthesis protocol to minimize by-products?

Answer:
Advanced strategies include :

  • By-product profiling : Use LC-MS to identify common impurities (e.g., unreacted aldehydes or oxidized sulfanyl groups). Adjust stoichiometry (1.2:1 aldehyde:hydrazide ratio) to suppress dimerization .
  • Solvent optimization : Replace ethanol with DMF for higher solubility of aromatic intermediates, reducing side reactions (e.g., Schiff base hydrolysis) .
  • Temperature gradients : Start at 50°C to initiate condensation, then ramp to 80°C to drive reaction completion, minimizing thermal degradation .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:
Methodological approaches :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., 48-hour incubation, 10 µM dose). Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) often arise from variations in cell viability protocols .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II inhibition). Cross-validate with enzymatic assays .
  • Metabolic stability : Test compound stability in liver microsomes; rapid degradation (t₁/₂ < 30 min) may explain false negatives in vivo .

How can computational methods aid in predicting the reactivity and binding interactions of this compound?

Answer:
Advanced computational tools :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV) to predict nucleophilic attack sites (e.g., hydrazone nitrogen) .
  • Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol). Key interactions include π-π stacking with chlorophenyl groups and hydrogen bonding with hydrazide NH .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

How do structural modifications (e.g., substituent changes) impact the compound's pharmacological profile?

Answer:
Key structure-activity relationships (SAR) :

  • Chlorophenyl vs. methoxyphenyl : Chlorine enhances lipophilicity (logP increases from 2.1 to 3.4), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Methylsulfanyl substitution : Replacing with a hydroxyl group (-OH) decreases cytotoxicity (IC₅₀ shifts from 15 µM to >50 µM) due to reduced membrane permeability .
  • Triazole incorporation : Adding a triazole ring (e.g., 1,2,4-triazole) increases antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) by enhancing hydrogen bonding with fungal CYP51 .

What experimental designs are recommended for studying the compound's mechanism of action in enzyme inhibition?

Answer:
Advanced methodologies :

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki = 0.8 µM for tyrosinase) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH = -12 kcal/mol, ΔS = +30 cal/mol·K) to confirm entropy-driven interactions .
  • Fluorescence quenching : Monitor tryptophan residue quenching in enzymes (e.g., 90% quenching at 10 µM compound concentration) to infer binding proximity .

How can researchers address discrepancies in spectral data interpretation (e.g., NMR peak splitting)?

Answer:
Validation techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., distinguish H-2' and H-6' protons on chlorophenyl groups) .
  • Variable-temperature NMR : Heat samples to 50°C to reduce rotational barriers, simplifying splitting patterns caused by hindered rotation in hydrazone bonds .
  • Cross-referencing : Compare experimental IR stretches (e.g., C=O at 1650 cm⁻¹) with DFT-simulated spectra to confirm assignments .

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